molecular formula C6H8N2O3S B145754 2,5-Diaminobenzenesulfonic acid CAS No. 88-45-9

2,5-Diaminobenzenesulfonic acid

Cat. No. B145754
CAS RN: 88-45-9
M. Wt: 188.21 g/mol
InChI Key: HEAHMJLHQCESBZ-UHFFFAOYSA-N
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Description

2,5-Diaminobenzenesulfonic acid is a chemical compound that has been studied for various applications, including its use in the synthesis of copolymers and dyestuffs. It is prepared by sulfonation of p-phenylenediamine with oleum, which is considered a cost-effective method for industrialization .

Synthesis Analysis

The synthesis of 2,5-diaminobenzenesulfonic acid involves the sulfonation of p-phenylenediamine, which has been shown to decrease production costs compared to traditional methods, making it a viable process for industrial applications . Additionally, copolymers based on 2,5-diaminobenzenesulfonic acid have been synthesized for potential use in proton exchange membranes, indicating the versatility of this compound in polymer chemistry .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 2,5-diaminobenzenesulfonic acid, they do discuss the structural characterization of related compounds. For instance, the cross-linking structure of a copolymer synthesized from 2,5-diaminobenzenesulfonic acid was characterized using various techniques, suggesting the importance of molecular structure in determining the properties of the resulting materials .

Chemical Reactions Analysis

The chemical reactivity of 2,5-diaminobenzenesulfonic acid is highlighted in its application for the synthesis of copolymers and its role in the deposition of platinum for methanol oxidation. The presence of the SO3H group in the copolymer is believed to facilitate the electrodeposition of platinum, demonstrating the compound's reactivity in electrochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-diaminobenzenesulfonic acid and its derivatives are crucial for their application in various fields. For example, the thermal oxidative stability, ion exchange capacity, water uptake, proton conductivity, solubility, and hydrolytic stability of copolymers synthesized from 2,5-diaminobenzenesulfonic acid have been evaluated, with some copolymers showing promising properties for use in proton exchange membranes . The copolymer-Pt nanocomposite film, which includes 2,5-diaminobenzenesulfonic acid, demonstrates better activity and stability toward methanol oxidation than its homopolymer counterpart .

Scientific Research Applications

Dyestuff Industry Application

A synthesis method for 2,5-diaminobenzenesulfonic acid was developed, significantly reducing production costs. This chemical plays a crucial role in the dyestuff industry, highlighting its importance for industrial applications (Yu Ying-chao, 2011).

Electrorheological Properties

2,5-Diaminobenzenesulfonic acid is utilized as a diamine component in polyimide particles suspensions. These suspensions exhibit potent electrorheological responses, significantly surpassing those of traditional micro-sized particles, indicating its potential in advanced material applications (A. Danilin et al., 2020).

Electronics and Conductivity

Metal-modified polyaniline Schottky junctions incorporating 2,5-diaminobenzenesulfonic acid were investigated for their electronic properties. Such junctions are crucial in developing electronic devices, where this compound's role is pivotal (Chien-Hsin Yang, 1999).

Polymer and Membrane Technology

2,5-Diaminobenzenesulfonic acid is key in synthesizing sulfonated homo- and co-polyimides for proton exchange membranes. These membranes are evaluated for their thermal oxidative stability and proton conductivity, making them relevant in energy and material science sectors (Hüseyin Deligöz et al., 2008).

Catalysis and Chemical Processes

In a study of catalysis, 2,5-diaminobenzenesulfonic acid was used in the enzymatic polymerization for creating smart fabrics with pH-responsive color-changing and conductive properties. This innovative use demonstrates its potential in textile technology and smart materials (Tingting Zhang et al., 2018).

Safety And Hazards

2,5-Diaminobenzenesulfonic acid causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If swallowed, do not induce vomiting and consult a physician immediately .

Future Directions

2,5-Diaminobenzenesulfonic acid has potential applications in the field of seawater desalination. It has been used in the development of covalent organic framework (COF) membranes for ultrafast seawater desalination . The COF membrane exhibits excellent rejection of NaCl (99.91%) and an ultrafast water flux of 267 kg m−2 h−1, which outperforms the state-of-the-art designs and is 4–10 times higher than conventional membranes .

properties

IUPAC Name

2,5-diaminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHMJLHQCESBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77847-12-2 (mono-potassium salt)
Record name 2,5-Diaminobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459
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DSSTOX Substance ID

DTXSID7058969
Record name 2,5-Diaminobenzenesulfonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminobenzenesulfonic acid

CAS RN

88-45-9
Record name 2,5-Diaminobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Diaminobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-diamino-
Source EPA Chemicals under the TSCA
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Record name 2,5-Diaminobenzenesulfonic acid
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Record name 2,5-diaminobenzenesulphonic acid
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Record name 2,5-DIAMINOBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
618
Citations
H Deligöz, S Vatansever, F Öksüzömer… - Polymers for …, 2008 - Wiley Online Library
A series of sulfonated homo‐ and random co‐polyimides (co‐SPI) based on 2,4‐diaminobenzenesulfonic acid (2,4‐DABS) and 2,5‐diaminobenzenesulfonic acid (2,5‐DABS) has been …
Number of citations: 12 onlinelibrary.wiley.com
M Aslanoglu, A Kutluay, S Goktas… - Journal of chemical …, 2009 - Springer
A cyclic voltammetric method based on a β-cyclodextrine doped poly(2,5-diaminobenzenesulfonic acid) modified glassy carbon electrode (GCE) was developed for the determination of …
Number of citations: 25 link.springer.com
O Celikbıcak, G Bayramoglu, I Acıkgoz-Erkaya… - … of Radioanalytical and …, 2021 - Springer
In this study, the native and 2,5-diaminobenzene sulfonic acid (DABSA) attached Lentinus concinnus biomasses were utilized for removal of U(VI) ions from solutions. At 25 C, the …
Number of citations: 12 link.springer.com
CH Yang, TC Wen - Journal of the Electrochemical Society, 1994 - iopscience.iop.org
Copolymerization of 2, 5‐diaminobenzensulfonic acid (DABSA) and aniline (AN) was performed electrochemically by cyclic voltammetry on titanium electrodes in 1M. The …
Number of citations: 123 iopscience.iop.org
NH Kera, M Bhaumik, N Ballav, K Pillay, SS Ray… - Journal of colloid and …, 2016 - Elsevier
A polypyrrole/2,5-diaminobenzenesulfonic acid (PPy/DABSA) composite, synthesised by the in situ oxidative polymerization of pyrrole in the presence of DABSA, was studied as an …
Number of citations: 69 www.sciencedirect.com
CF Chang, WC Chen, TC Wen… - Journal of the …, 2002 - iopscience.iop.org
Electrochemical copolymerization of diphenylamine (DPA) with 2, 5-diaminobenzenesulfonic acid (DABSA) was carried out in aqueous 4 M by employing cyclic voltammetry (CV). …
Number of citations: 21 iopscience.iop.org
TK Chang, TC Wen - Synthetic metals, 2008 - Elsevier
Cross-linking structural copolymer, poly(2,5-dimethoxyaniline-co-2,5-diaminobenzenesulphonic acid) was synthesized by electrochemical deposition of two monomer, 2,5-…
Number of citations: 12 www.sciencedirect.com
N Semenov, A Danilin, Y Karnet, E Kelbysheva - Polymers, 2020 - mdpi.com
Electrorheological suspensions (ERS) of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid were obtained for the first time. …
Number of citations: 3 www.mdpi.com
T Zhang, R Bai, J Shen, Q Wang… - Textile Research …, 2018 - journals.sagepub.com
In recent years, there has been extensive interest in the research of smart fabrics and functional textiles. The present work has successfully developed the enzymatic approach for dyed …
Number of citations: 17 journals.sagepub.com
KS Alva, J Kumar, KA Marx, SK Tripathy - Macromolecules, 1997 - ACS Publications
A novel water-soluble polyaniline has been synthesized by horseradish peroxidase catalyzed oxidative free-radical coupling of 2,5-diaminobenzenesulfonate. The polymerization …
Number of citations: 172 pubs.acs.org

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